Structural Elucidation of Buspirone EP Impurity J: A Comprehensive Analytical Whitepaper
Structural Elucidation of Buspirone EP Impurity J: A Comprehensive Analytical Whitepaper
Abstract
The study of pharmaceutical impurities is a critical pillar of modern drug development, ensuring that active pharmaceutical ingredients (APIs) remain safe, efficacious, and compliant with stringent regulatory standards. Buspirone, a widely prescribed 5-HT1A receptor partial agonist used for generalized anxiety disorder, is susceptible to various degradation and process-related side reactions. Among its most complex related substances is Buspirone EP Impurity J , a high-molecular-weight spirodimer. This whitepaper provides an in-depth technical guide to the mechanistic origin, isolation, and structural elucidation of Impurity J, employing a self-validating analytical workflow driven by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction & Regulatory Context
During the synthesis, formulation, and storage of Buspirone, the API is exposed to conditions that can trigger the formation of unintended by-products[1]. Impurities, even at trace levels, can alter the safety profile or stability of the parent drug, making their identification and control a regulatory necessity under ICH Q3A(R2) guidelines[2].
Buspirone EP Impurity J, also recognized as the "Buspirone Open Ring Spirodimer Impurity," represents a class of structural variants that arise from complex intermolecular reactions[3]. Because of its dimeric nature and structural complexity, elucidating its exact connectivity requires orthogonal analytical techniques that move beyond simple chromatographic detection.
Chemical Identity & Structural Complexity
Buspirone EP Impurity J is an ester-linked dimer formed from two distinct buspirone-derived substructures. Table 1 summarizes its core chemical properties.
Table 1: Chemical Identity of Buspirone EP Impurity J
| Parameter | Specification |
| Common Name | Buspirone EP Impurity J |
| Pharmacopeial Synonym | Buspirone Open Ring Spirodimer Impurity (USP) |
| CAS Number | 2726492-72-2 (Free Base)[1] |
| Molecular Formula | C₃₄H₅₂N₆O₅[4] |
| Molecular Weight | 624.81 g/mol [3] |
| IUPAC Name | 4-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-(1-(2-oxo-2-((4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentyl)acetate |
Mechanistic Origin: The Causality of Dimerization
To effectively control an impurity, one must understand the causality of its formation. The synthetic route and degradation pathways of Buspirone present multiple opportunities for structural divergence[1].
The azaspiro[4.5]decane-7,9-dione (glutarimide) ring of buspirone is highly susceptible to base-catalyzed or thermal hydrolytic cleavage[5]. When exposed to such conditions, the ring opens to form a cyclopentyl diacetic acid derivative (known independently as Buspirone Impurity E)[6].
Impurity J forms when this open-ring acid undergoes a subsequent esterification reaction with a hydroxylated spiro-intermediate (e.g., 8-(4-hydroxybutyl)-8-azaspiro[4.5]decane-7,9-dione). This intermolecular coupling generates the high-molecular-weight spirodimer. Understanding this pathway allows process chemists to optimize pH, temperature, and reagent stoichiometry to suppress its formation.
Figure 1: Mechanistic formation pathway of Buspirone EP Impurity J via ring-opening and dimerization.
Self-Validating Analytical Workflow for Structural Elucidation
A robust structural elucidation must be a self-validating system —meaning no single point of failure can lead to an incorrect assignment. We achieve this by layering orthogonal techniques:
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HRMS acts as the boundary condition, mathematically restricting the possible elemental compositions.
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MS/MS deconstructs the molecule, proving the presence of known buspirone substructures (the pyrimidinyl-piperazine and spiro-glutarimide moieties).
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2D NMR maps the exact atomic connectivity, specifically identifying the ester linkage that unites the two halves, definitively ruling out a physical mixture of degradation products.
Figure 2: Self-validating analytical workflow for the structural elucidation of Impurity J.
Experimental Protocols
Protocol A: Isolation via Preparative HPLC
Causality: To obtain high-purity material (>98%) required for unambiguous NMR analysis, preparative chromatography is utilized to separate Impurity J from the parent API and other related substances[1].
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Sample Preparation: Dissolve 1.0 g of crude Buspirone mother liquor residue in 10 mL of Methanol/Water (50:50, v/v).
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Chromatographic Conditions: Inject the sample onto a Preparative C18 column (250 mm × 21.2 mm, 5 µm).
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Elution: Utilize a gradient mobile phase consisting of 10 mM Ammonium Bicarbonate in water (Mobile Phase A) and Acetonitrile (Mobile Phase B) at a flow rate of 20 mL/min.
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Fraction Collection: Monitor UV absorbance at 238 nm. Collect the fraction corresponding to the relative retention time (RRT) of Impurity J.
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Recovery: Lyophilize the collected fractions to yield the pure Impurity J standard as a colorless gummy syrup[7].
Protocol B: LC-HRMS/MS Analysis
Causality: High-resolution mass spectrometry provides the exact mass with <2 ppm error, confirming the elemental formula C₃₄H₅₂N₆O₅ and distinguishing it from isobaric interferences.
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Preparation: Dilute the isolated Impurity J to 10 µg/mL in Acetonitrile/Water (50:50).
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Injection: Inject 2 µL into a UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
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Ionization: Operate the ESI source in positive mode (ESI+). Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.
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Fragmentation: Isolate the [M+H]⁺ precursor ion (m/z ~625.4) and apply a collision energy ramp of 20–40 eV using Argon as the collision gas to generate structural fragments.
Protocol C: 1D and 2D NMR Spectroscopy
Causality: NMR is the ultimate arbiter of connectivity. 2D HMBC (Heteronuclear Multiple Bond Correlation) is specifically required to prove the ester linkage between the open-ring acid and the spiro-butyl chain.
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Preparation: Dissolve 5–10 mg of the lyophilized Impurity J in 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Acquisition: Transfer to a 5 mm NMR tube and acquire spectra on a 600 MHz NMR spectrometer equipped with a cryoprobe.
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Experiments:
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¹H NMR (16 scans, relaxation delay 2s).
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¹³C NMR (1024 scans, to capture quaternary carbons).
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2D COSY (to trace adjacent protons in the butyl chains).
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2D HSQC (to map protons to their directly attached carbons).
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2D HMBC (to observe long-range ³J_CH couplings across the ester and amide bonds).
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Quantitative Data & Spectral Interpretation
Mass Spectrometry Data
The HRMS spectrum exhibits a protonated molecular ion[M+H]⁺ at m/z 625.4074, which mathematically corresponds to the formula C₃₄H₅₂N₆O₅ (calculated exact mass: 625.4072, error < 0.5 ppm). The MS/MS fragmentation provides a diagnostic deconstruction of the dimer.
Table 2: Key HRMS/MS Fragmentation Data for Impurity J
| Fragment m/z | Formula | Structural Assignment / Causality |
| 625.4074 | [C₃₄H₅₃N₆O₅]⁺ | Precursor Ion [M+H]⁺ |
| 460.2815 | [C₂₅H₄₂N₅O₃]⁺ | Cleavage of the spiro-butyl ester linkage, yielding the protonated open-ring amide moiety. |
| 222.1488 | [C₁₃H₂₀NO₂]⁺ | Cleavage yielding the intact 8-butyl-8-azaspiro[4.5]decane-7,9-dione (closed ring) moiety. |
| 219.1604 | [C₁₂H₁₉N₄]⁺ | Cleavage yielding the 1-(4-butyl)-4-(2-pyrimidinyl)piperazine moiety. |
| 163.0978 | [C₈H₁₁N₄]⁺ | Core 1-(2-pyrimidinyl)piperazine fragment, confirming the terminal heterocycle remains intact. |
NMR Spectroscopy Data
The ¹H and ¹³C NMR spectra confirm the loss of symmetry inherent to the parent buspirone molecule. The critical proof of the dimeric structure lies in the ester linkage. In the ¹H NMR spectrum, a distinct triplet at ~4.05 ppm is observed, characteristic of an oxymethylene group (-CH₂-O-C(=O)-). The HMBC spectrum shows a strong cross-peak between this triplet and a carbonyl carbon at ~173 ppm, definitively proving the covalent linkage between the two halves of the molecule.
Table 3: Key Diagnostic NMR Assignments (DMSO-d₆, 600 MHz)
| Position / Moiety | ¹H Shift (ppm) | ¹³C Shift (ppm) | 2D NMR Corroboration (HMBC/COSY) |
| Ester Linkage (-CH₂-O-) | 4.05 (t, 2H) | 64.2 | HMBC correlation to open-ring ester carbonyl (173.5 ppm). |
| Amide Linkage (-CH₂-NH-) | 3.15 (q, 2H) | 38.5 | HMBC correlation to open-ring amide carbonyl (171.2 ppm); COSY to adjacent -CH₂-. |
| Amide Proton (-NH-) | 7.80 (t, 1H) | N/A | Correlates to the 3.15 ppm protons in COSY. |
| Closed Glutarimide Ring | 2.58 (s, 4H) | 44.8 | Symmetric protons alpha to the imide carbonyls (172.1 ppm). |
| Open Ring Cyclopentyl | 2.30 (s, 2H), 2.45 (s, 2H) | 42.1, 43.5 | Desymmetrized protons due to ring opening (ester vs. amide branches). |
| Pyrimidine Ring (Ar-H) | 8.35 (d, 2H), 6.60 (t, 1H) | 158.2, 110.5 | Characteristic aromatic spin system of the pyrimidine ring. |
Conclusion
The structural elucidation of Buspirone EP Impurity J highlights the necessity of advanced, self-validating analytical workflows in modern pharmaceutical development. By combining the exact mass capabilities of HRMS with the precise connectivity mapping of 2D NMR, researchers can confidently identify complex, process-related spirodimers[1]. Understanding the hydrolytic ring-opening mechanism that triggers this dimerization empowers process chemists to refine synthetic routes, ultimately ensuring the purity, safety, and efficacy of the final Buspirone drug product.
References
- Omchemlabs. "Buspirone Impurity J | CAS No. 2726492-72-2".
- Daicel Pharma Standards. "Buspirone Impurities Manufacturers & Suppliers".
- SynThink Chemicals. "2726492-72-2 Buspirone EP Impurity J - Reference Standard".
- BenchChem. "Buspirone N-Oxide as a Drug Impurity: An In-depth Technical Guide".
- ACS Publications. "Development of a Safe and Scalable Oxidation Process for the Preparation of 6-Hydroxybuspirone".
- SynZeal. "Buspirone EP Impurity E | 257877-43-3".
- Daicel Pharma Standards (Greece). "Buspirone Impurity J".
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- 1. omchemlabs.in [omchemlabs.in]
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